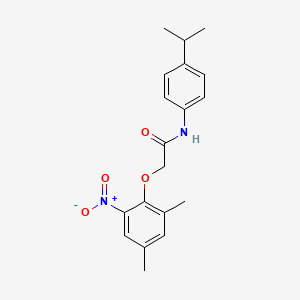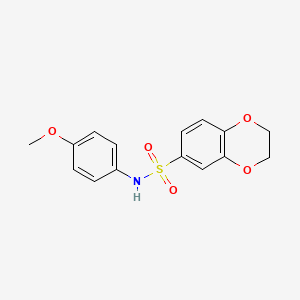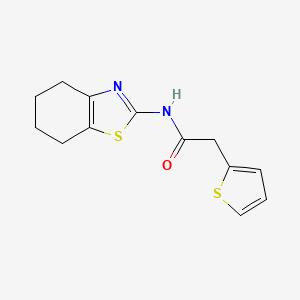![molecular formula C17H16FN3O2S B5864089 1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine (FNPTP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FNPTP is a piperazine derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine is not fully understood. However, it has been reported to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and transcription. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to exhibit antifungal and antibacterial properties by inhibiting the growth of Candida albicans and Staphylococcus aureus. However, further research is required to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer, antifungal, and antibacterial properties. However, there are also some limitations to using this compound in lab experiments. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Further research is required to fully understand the advantages and limitations of using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine. One direction is to further investigate its potential therapeutic applications, particularly in cancer treatment. Another direction is to study its mechanism of action in more detail to understand how it inhibits the growth of cancer cells and other microorganisms. Additionally, research can be conducted to optimize the synthesis method of this compound to increase yield and purity. Finally, further studies can be conducted to investigate the potential side effects and toxicity of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been found to exhibit potent anticancer, antifungal, and antibacterial properties. Further research is required to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity. Overall, this compound has the potential to be a valuable tool in the field of scientific research and may have significant therapeutic applications in the future.
Métodos De Síntesis
1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine has been synthesized through various methods such as the reaction of 4-fluoroaniline with 3-nitrobenzoyl isothiocyanate and piperazine. Another method involves the reaction of 4-fluoroaniline with 3-nitrobenzoyl chloride and piperazine in the presence of triethylamine. The yield of this compound obtained through these methods has been reported to be around 60-80%.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial properties. This compound has been found to be effective against various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been reported to inhibit the growth of Candida albicans and Staphylococcus aureus.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)17(24)13-2-1-3-16(12-13)21(22)23/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSDKOCGQSQEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)



![N-(2-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5864042.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)


![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)


![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
